Product packaging for Ethyl 2-(4-bromophenyl)-2-cyanoacetate(Cat. No.:CAS No. 39266-22-3)

Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Cat. No.: B3133547
CAS No.: 39266-22-3
M. Wt: 268.11 g/mol
InChI Key: ZBOCISWKAHOEQX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-cyanoacetate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B3133547 Ethyl 2-(4-bromophenyl)-2-cyanoacetate CAS No. 39266-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOCISWKAHOEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292727
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39266-22-3
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39266-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Alpha Cyano Esters As Versatile Synthetic Intermediates

Alpha-cyano esters are a class of organic compounds characterized by the presence of a nitrile group (–C≡N) and an ester group (–COOR) attached to the same carbon atom. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable in organic synthesis.

The methylene (B1212753) group adjacent to both the cyano and ester functionalities is particularly acidic, readily undergoing deprotonation to form a stabilized carbanion. This carbanion can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. researchgate.net This reactivity is fundamental to the construction of more complex molecular skeletons.

One of the most notable applications of alpha-cyano esters is in the Knoevenagel condensation, a reaction that involves the condensation of the active methylene compound with an aldehyde or ketone. researchgate.net This reaction is a powerful tool for the synthesis of substituted alkenes, which are themselves important intermediates in various synthetic pathways. researchgate.net Furthermore, alpha-cyano esters are precursors for the synthesis of β-keto esters and a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. nih.govekb.eg

The versatility of alpha-cyano esters extends to multicomponent reactions (MCRs), which are one-pot reactions involving three or more reactants to form a single product that incorporates most of the atoms of the starting materials. nih.gov Their ability to act as key building blocks in MCRs allows for the rapid and efficient generation of molecular diversity, a crucial aspect of modern drug discovery and materials science. nih.govfigshare.com

Integration of the Bromophenyl Moiety in Advanced Organic Building Blocks

The presence of a bromophenyl group in an organic molecule offers a strategic advantage for synthetic chemists. The bromine atom, a halogen, serves as a versatile functional handle that can be readily transformed into other functional groups through a variety of well-established chemical reactions. This capability is particularly valuable in the synthesis of complex organic molecules and functional materials. nbinno.com

One of the most powerful applications of the bromophenyl moiety is its participation in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. This enables the straightforward introduction of aryl, alkyl, vinyl, and alkynyl groups, providing a modular approach to the synthesis of a wide range of derivatives.

The bromine atom also influences the electronic properties of the aromatic ring, which can in turn affect the reactivity of other functional groups within the molecule. Furthermore, the presence of a halogen atom can be crucial for the biological activity of a molecule, often enhancing its potency or modifying its pharmacokinetic properties. mdpi.com For instance, brominated compounds have found applications in medicinal chemistry as enzyme inhibitors and receptor antagonists. acs.orgnih.gov In materials science, the bromophenyl group is utilized in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the bromine atom can be used to tune the material's electronic and photophysical properties. nbinno.com

Overview of Research Trajectories for Ethyl 2 4 Bromophenyl 2 Cyanoacetate

Direct Synthesis Approaches

Direct methods focus on forming the crucial C-C bond at the alpha-position to both the nitrile and ester groups, attaching the 4-bromophenyl moiety in the process.

Alkylation and Arylation Strategies to Construct the Substituted Carbon Center

One of the most common strategies for creating substituted carbon centers, such as the one in this compound, is through the alkylation of active methylene (B1212753) compounds. orgsyn.org In this context, the starting material would be ethyl cyanoacetate (B8463686). The methylene group in ethyl cyanoacetate is activated by the adjacent electron-withdrawing nitrile and ester groups, making its protons acidic and easily removable by a base to form a stable carbanion (enolate).

This nucleophilic carbanion can then react with an electrophilic source of the 4-bromophenyl group. A typical reaction would involve a halo-aromatic compound, such as 4-bromobenzyl bromide or a related derivative, in an SN2 reaction. The use of a phase-transfer catalyst is often employed in such alkylations to facilitate the reaction between the aqueous base and the organic reactants. orgsyn.org

General methods for the alkylation of nitriles have been extensively reviewed and can be applied here. orgsyn.org For instance, procedures for the alkylation of phenylacetonitrile (B145931) with alkyl halides in the presence of a strong base like aqueous sodium hydroxide (B78521) and a tetraalkylammonium salt catalyst are well-established. orgsyn.orggoogle.com Adapting this to ethyl cyanoacetate and a suitable 4-bromophenyl halide provides a direct route to the target molecule.

Table 1: General Conditions for Alkylation of Active Methylene Compounds

Component Function/Example Reference
Active Methylene CompoundEthyl Cyanoacetate orgsyn.org
BaseSodium Ethoxide, Sodium Hydroxide msu.edu
Alkylating/Arylating Agent4-Bromobenzyl Bromide guidechem.com
CatalystPhase-Transfer Catalyst (e.g., Tetraalkylammonium Salt) orgsyn.org
SolventBenzene, Dimethyl Sulfoxide (DMSO) orgsyn.orgguidechem.com

Condensation Reactions in the Formation of Analogous Alpha-Cyanoaryl Esters

Condensation reactions provide another powerful tool for constructing carbon-carbon bonds and are widely used in the synthesis of related α,β-unsaturated cyanoesters and β-keto esters. msu.edulibretexts.orglibretexts.org Two key reactions, the Knoevenagel and Claisen condensations, are particularly relevant.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. researchgate.net For the synthesis of a precursor to the target molecule, 4-bromobenzaldehyde (B125591) could be reacted with ethyl cyanoacetate. This reaction, typically catalyzed by bases like piperidine (B6355638) or sodium ethoxide, yields Ethyl (E)-2-cyano-3-(4-bromophenyl)acrylate. researchgate.net Subsequent reduction of the carbon-carbon double bond would then lead to the desired this compound.

The Claisen condensation involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. msu.edu A "crossed" Claisen condensation, where two different esters are used, could theoretically be employed. libretexts.org For instance, reacting ethyl 4-bromobenzoate (B14158574) with ethyl acetate (B1210297) could, under specific conditions, lead to a related keto-ester, although this is not a direct route to the cyano-substituted target. The Claisen condensation's primary relevance is in demonstrating a fundamental method for C-C bond formation adjacent to an ester group. msu.edu

Table 2: Key Condensation Reactions for Analogous Structures

Reaction Type Reactant 1 Reactant 2 Typical Product Reference
Knoevenagel4-BromobenzaldehydeEthyl CyanoacetateEthyl (E)-2-cyano-3-(4-bromophenyl)acrylate researchgate.net
Claisen (General)Ester with α-HSecond Ester Moleculeβ-Keto Ester msu.edulibretexts.org

Precursor Chemistry and Derivatization Routes

Indirect methods involve synthesizing a key intermediate, which is then converted to the final product. These routes often begin with simpler, commercially available starting materials.

Preparation from Substituted Acetonitriles and Esterification

This two-stage approach begins with the synthesis of 4-bromophenylacetonitrile (B126402), which serves as a key precursor. guidechem.com This intermediate can be prepared through several methods, including the reaction of 4-bromobenzyl bromide with potassium cyanide in a solvent like DMSO, a reaction that proceeds with high yield. guidechem.com An alternative, less toxic method involves the reaction of (4-bromophenyl)boronic acid with α-aminoacetonitrile hydrochloride and sodium nitrite. guidechem.com

Once 4-bromophenylacetonitrile is obtained, the next step would be to introduce the carboxylate group. This can be achieved by first alpha-carboxylating the acetonitrile (B52724) followed by esterification. A more common analogous preparation involves the synthesis of cyanoacetic acid from sodium chloroacetate (B1199739) and sodium cyanide, followed by esterification with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orge3s-conferences.org Applying this logic, 4-bromophenylacetonitrile could be elaborated to 2-(4-bromophenyl)cyanoacetic acid, which is then esterified with ethanol to yield the final product.

The esterification of cyanoacetic acid and its derivatives is a well-documented process. e3s-conferences.org Factors such as the molar ratio of reactants, catalyst amount, reaction time, and temperature are optimized to achieve high conversion rates. e3s-conferences.org

Alternative Synthetic Pathways Employing Related Starting Materials

Alternative routes leverage different starting materials and reaction types. One potential pathway could be analogous to the Kolbe nitrile synthesis, which is a method for preparing nitriles. wikipedia.org This could involve starting with an ester such as ethyl 2-bromo-(4-bromophenyl)acetate and reacting it with a cyanide salt, like sodium or potassium cyanide, to introduce the cyano group directly. This method is similar to one of the primary industrial preparations of ethyl cyanoacetate itself, where ethyl chloroacetate is reacted with sodium cyanide. wikipedia.orgorgsyn.org

Another approach involves the derivatization of 4-bromophenylacetonitrile through different chemical transformations. For example, 4-bromophenylacetonitrile can be used to synthesize a variety of heterocyclic compounds and other intermediates. guidechem.com While not leading directly to the target ester, these reactions showcase the versatility of the 4-bromophenylacetonitrile core. For instance, it can be reacted with o-phenylenediamine (B120857) to synthesize 2-(4-bromobenzyl)-benzimidazole or undergo methylation to produce α,α-dimethyl-4-bromophenylacetonitrile. guidechem.com These pathways highlight the rich chemistry of the precursor, suggesting that various synthetic strategies could be devised starting from this key intermediate.

Nucleophilic Substitution Reactions Involving the Bromine and Cyano Groups

The bromine atom attached to the phenyl ring and the nitrogen of the cyano group in this compound are susceptible to nucleophilic attack. While the bromine atom can be displaced by various nucleophiles, the cyano group can undergo addition reactions.

The bromine atom on the phenyl ring can be substituted by various nucleophiles, a common reaction pathway for aryl halides. For instance, in the synthesis of certain pyrimidine (B1678525) derivatives, the bromo-substituted phenyl ring is incorporated into the final structure, indicating that the bromine atom may not always be the primary site of reaction in multi-step syntheses. nih.gov However, under conditions favoring nucleophilic aromatic substitution, the bromine can be replaced.

The cyano group is also a site of reactivity. It can undergo nucleophilic addition, and its presence is crucial for the construction of various heterocyclic rings. For example, the cyano group is retained during the formation of certain pyridine (B92270) and pyrimidine rings where it participates in the cyclization process. researchgate.netbohrium.com The versatility of the cyano group allows for its conversion into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively, although these transformations are not the primary focus of the reactivity discussed in the context of heterocycle synthesis. wikipedia.org

Active Methylene Compound Reactivity and Condensation Chemistry

The methylene group flanked by the ester and cyano groups is highly acidic and is thus termed an "active methylene" group. This feature is central to the compound's utility in forming new carbon-carbon bonds through various condensation reactions.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key reaction of this compound, involving the reaction of its active methylene group with aldehydes and ketones. jmcs.org.mx This reaction is a powerful tool for C-C bond formation. organic-chemistry.org The condensation is typically catalyzed by a weak base, which deprotonates the active methylene group to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. researchgate.netthieme-connect.de

For example, the reaction with various aromatic aldehydes can yield ethyl (E)-2-cyano-3-arylacrylates. researchgate.net The use of different catalysts, such as triphenylphosphine (B44618) or ionic liquids, can influence the reaction's efficiency and yield. organic-chemistry.orgrsc.org Microwave irradiation has also been employed to accelerate this transformation. organic-chemistry.org The Knoevenagel condensation is a critical step in the synthesis of various heterocyclic compounds, where the newly formed double bond can participate in subsequent cyclization reactions. rsc.orgarkat-usa.org

Table 1: Examples of Knoevenagel Condensation Products

Aldehyde ReactantCatalystProductReference
BenzaldehydePiperidineEthyl 2-cyano-3-phenylacrylate rsc.org
4-ChlorobenzaldehydeDIPEAcEthyl 2-cyano-3-(4-chlorophenyl)acrylate scielo.org.mx
Thiophene-2-carbaldehydeDIPEAcEthyl 2-cyano-3-(thiophen-2-yl)acrylate scielo.org.mx
Various aromatic aldehydesP4VP/Al2O3-SiO2Substituted ethyl 2-cyano-3-arylacrylates

Michael Addition Reactions and Stereochemical Control

The carbanion generated from the active methylene group of this compound can also participate in Michael addition reactions. researchgate.net This reaction involves the 1,4-conjugate addition of the nucleophilic carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com This process is fundamental for the construction of more complex carbon skeletons. hbni.ac.in

The Michael addition is a key step in the synthesis of various cyclic and acyclic compounds. For instance, the reaction with chalcones (1,3-diaryl-2-propen-1-ones) can lead to the formation of multifunctional adducts that can be further cyclized to generate heterocyclic systems like pyridines and pyrimidines. chempedia.info The stereochemical outcome of the Michael addition can often be controlled by using chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. masterorganicchemistry.com

Cyclization and Heterocycle Annulation Reactions

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen.

Pyridine and Pyrimidine Ring Formation

This compound is extensively used in the synthesis of pyridine and pyrimidine derivatives. baranlab.orgorganic-chemistry.org One common strategy involves a multi-component reaction where this compound is reacted with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate or urea (B33335). researchgate.net For instance, refluxing with chalcones and ammonium acetate in ethanol can yield 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles. researchgate.net

Similarly, pyrimidine rings can be constructed through condensation reactions with amidines, guanidines, or urea. bu.edu.eg For example, the reaction with N-benzylidene derivatives can furnish pyrimidine derivatives. researchgate.net The synthesis of pyrano[2,3-d]pyrimidine scaffolds has been achieved by reacting related 6-amino-4H-pyran-3-carboxylates with various reagents like formamide (B127407) or urea. bohrium.com

Table 2: Examples of Synthesized Pyridine and Pyrimidine Derivatives

ReactantsProduct TypeReference
Chalcones, Ammonium acetate2-Oxo-dihydropyridine-3-carbonitrile researchgate.net
Aldehydes, Malononitrile/Cyanoacetamide, CyanoacetohydrazideN-Amino-3-cyano-2-pyridone rsc.org
N-Benzylidene derivativesPyrimidine derivative researchgate.net
6-Amino-4H-pyran-3-carboxylate, Formamide/UreaPyrano[2,3-d]pyrimidine bohrium.com

Synthesis of Fused and Spiro-Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of more complex fused and spiro-heterocyclic systems. rsc.org Fused heterocycles can be prepared by designing reactions where the cyclization occurs across two adjacent rings. For instance, tetrahydrobenzothieno[2,3-d]pyrimidines have been synthesized in a multi-step sequence where a related compound is ultimately cyclized. nih.gov

Spiro-heterocycles, which contain two rings sharing a single atom, are also accessible. beilstein-journals.org A three-component reaction between an isatin (B1672199) derivative, an aryl cyanomethyl ketone, and this compound (or a related active methylene compound like malononitrile) can generate spiro[4H-pyran-3,3'-oxindoles]. arkat-usa.org Another example involves the use of gem-dicarboxylates derived from active methylene compounds to synthesize spiro-pyrimidinetriones and other related structures. semanticscholar.org

Functional Group Interconversions and Selective Derivatizations

The reactivity of this compound can be selectively directed towards its ester and nitrile moieties or the bromophenyl ring, allowing for a wide range of chemical transformations.

Transformation of the Ester and Nitrile Moieties

The ester and nitrile groups in this compound offer multiple avenues for functional group interconversion, including hydrolysis, reduction, and amidation.

One of the fundamental transformations is the conversion of the ester group to an amide. This can be achieved by reacting this compound with ammonia (B1221849) or primary/secondary amines. For instance, treatment with aqueous ammonia can yield 2-(4-bromophenyl)-2-cyanoacetamide. This reaction is a standard method for the synthesis of cyanoacetamide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds. ekb.egnih.govtubitak.gov.tr

Selective reduction of the nitrile group in the presence of the ester is a valuable transformation. This can be accomplished using catalytic hydrogenation with catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum-based catalysts. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester group. For example, catalytic transfer hydrogenation using Pd/C and a hydrogen donor like formic acid can be an effective method for the selective reduction of the nitrile to a primary amine. researchgate.net

Conversely, the ester group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ will also reduce the nitrile group. Therefore, achieving selectivity requires careful control of the reaction conditions or the use of milder reducing agents that are more selective for esters over nitriles, although this can be challenging.

Hydrolysis of the ester group to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-cyanoacetic acid, can be achieved under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, while saponification with a base like sodium hydroxide is irreversible and typically goes to completion. chemguide.co.uk The resulting cyanoacetic acid derivative is prone to decarboxylation upon heating, which can be a useful subsequent transformation.

A notable reaction involving both the ester and nitrile functionalities is the palladium-catalyzed decarboxylative acylation. In a reaction between an arylboronic acid and ethyl cyanoacetate, the process leads to the formation of an alkyl aryl ketone. researchgate.net This suggests that under specific palladium catalysis conditions, this compound could potentially undergo a similar transformation, leading to a ketone derivative after hydrolysis and decarboxylation of an intermediate β-ketoester. researchgate.net

Table 1: Transformation of Ester and Nitrile Moieties

TransformationReagents and ConditionsProduct
AmidationAqueous Ammonia2-(4-bromophenyl)-2-cyanoacetamide
Nitrile ReductionH₂, Raney Ni or Pd/CEthyl 2-(4-bromophenyl)-2-(aminomethyl)acetate
Ester HydrolysisH₃O⁺ or OH⁻2-(4-bromophenyl)-2-cyanoacetic acid

Chemical Modifications at the Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.eduyonedalabs.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating the ester and nitrile functionalities.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.orglibretexts.orgnih.gov This provides a direct route to synthesize N-aryl derivatives of ethyl 2-phenyl-2-cyanoacetate, which are important scaffolds in medicinal chemistry. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgucsb.edu This transformation is valuable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with alkenes) and Stille coupling (coupling with organostannanes), can also be envisioned at the bromophenyl position, further expanding the synthetic utility of this compound.

Table 2: Chemical Modifications at the Bromophenyl Substituent

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, BaseEthyl 2-(biphenyl-4-yl)-2-cyanoacetate derivative
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst, Ligand, BaseEthyl 2-(4-(amino)phenyl)-2-cyanoacetate derivative
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseEthyl 2-(4-(alkynyl)phenyl)-2-cyanoacetate derivative

Catalytic Applications and Mechanistic Insights in Reactions Involving Ethyl 2 4 Bromophenyl 2 Cyanoacetate

Organocatalysis and Asymmetric Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Ethyl 2-(4-bromophenyl)-2-cyanoacetate, with its acidic α-proton, is an excellent nucleophile (pro-nucleophile) for a range of organocatalytic asymmetric transformations. Bifunctional organocatalysts, particularly those derived from cinchona alkaloids or featuring (thio)urea and squaramide motifs, are highly effective in controlling the stereochemistry of these reactions. nih.govmdpi.com

These catalysts operate through a non-covalent mechanism, typically involving hydrogen bonding. A basic site on the catalyst (e.g., a tertiary amine) deprotonates the this compound, generating a chiral enolate intermediate. Simultaneously, a hydrogen-bond donor site (e.g., a urea (B33335) or squaramide NH group) activates the electrophilic partner. This dual activation within a chiral scaffold creates a highly organized transition state, directing the nucleophilic attack to one face of the electrophile, thus inducing high enantioselectivity. nih.govnih.gov

Key asymmetric transformations involving similar cyanoacetate (B8463686) derivatives include Michael additions, aldol (B89426) reactions, and Mannich reactions. For instance, in the conjugate addition to α,β-unsaturated compounds, the organocatalyst forms a chiral ion pair with the enolate of the cyanoacetate, guiding its approach to the electrophile and leading to the formation of products with high stereocontrol. nih.gov The choice between pseudoenantiomeric catalysts, such as quinine (B1679958) and quinidine (B1679956) derivatives, allows for selective access to either enantiomer of the final product. mdpi.com

Table 1: Performance of Chiral Bifunctional Organocatalysts in Asymmetric Reactions of Cyanoacetates
Catalyst TypeReactionElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
Thiourea-Cinchona AlkaloidMichael AdditionNitro-olefin85-9590-98 nih.gov
Squaramide-Cinchona AlkaloidMichael AdditionChalcone78-9288-96 mdpi.com
(DHQD)₂PHALN-Allylic AlkylationMBH CarbonateUp to 94Up to 95 mdpi.com
Proline DerivativeMannich ReactionN-Boc Imines80-9992-99 mdpi.com

Heterogeneous and Homogeneous Metal-Catalyzed Reactions

The aryl bromide functionality of this compound serves as a versatile handle for a multitude of metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. These reactions can be performed using both heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis: Heterogeneous catalysts are valued for their ease of separation, recyclability, and stability. researchgate.net For reactions involving this compound, two main applications are prominent. Firstly, in the synthesis of its unsaturated precursor, ethyl 2-cyano-3-(4-bromophenyl)acrylate, via the Knoevenagel condensation, heterogeneous catalysts like magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) or silica-supported reagents (e.g., MS/Ag₂CO₃) have proven effective. researchgate.netoiccpress.com These solid-supported catalysts facilitate the reaction under mild conditions and can be easily recovered using an external magnet or simple filtration, allowing for multiple reuse cycles without significant loss of activity. oiccpress.comresearchgate.net

Secondly, the aryl bromide group can participate in heterogeneous palladium-catalyzed Suzuki-Miyaura coupling reactions. Using palladium supported on resins or other solid matrices (e.g., Pd/WA30), this compound can be coupled with various aryl or heteroaryl boronic acids. mdpi.com These systems, often employed in continuous-flow reactors, minimize palladium contamination in the product and simplify purification processes. mdpi.com

Homogeneous Catalysis: Homogeneous palladium catalysis is the most common method for functionalizing the aryl bromide moiety. qualitas1998.net In these reactions, a soluble palladium complex, typically formed in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, catalyzes the coupling. nih.govresearchgate.net The Suzuki-Miyaura reaction, Heck reaction, and Sonogashira reaction are cornerstone transformations where the C-Br bond undergoes oxidative addition to a Pd(0) species, initiating the catalytic cycle. qualitas1998.net The nature of the ligand is crucial for catalyst stability and reactivity, influencing the efficiency of both the oxidative addition and the subsequent reductive elimination steps. qualitas1998.netnih.gov More recently, methods for the direct cyanation of aryl halides using transition-metal catalysts have also been developed, offering an alternative route to modify this position without resorting to traditional, more toxic cyanide salts. unipr.ittaylorandfrancis.comgoogle.com

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides
Reaction TypeCoupling PartnerTypical Catalyst System (Homogeneous)Key FeaturesReference
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂ or Pd(PPh₃)₄, Phosphine Ligand, Base (e.g., K₂CO₃)Tolerant of many functional groups; mild conditions. qualitas1998.net
HeckAlkenePd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N)Forms C(sp²)-C(sp²) bonds; regioselectivity can be an issue. qualitas1998.net
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI (co-catalyst), Base (e.g., Amine)Forms C(sp²)-C(sp) bonds; often requires a copper co-catalyst. nih.gov
Buchwald-HartwigAminePd₂(dba)₃, Bulky Phosphine Ligand (e.g., BINAP), Strong BaseForms C-N bonds. qualitas1998.net

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions and developing more efficient catalysts.

Organocatalytic Pathways: The Knoevenagel condensation, a related reaction, provides a model for the behavior of this compound as a nucleophile. The mechanism begins with the deprotonation of the α-carbon by a base catalyst (e.g., DABCO, piperidine) to form a resonance-stabilized enolate intermediate. rsc.orgaston.ac.uk This enolate is the key nucleophilic species. In asymmetric catalysis, this intermediate does not exist freely but as part of a complex with the chiral catalyst. nih.gov The transition state involves a ternary assembly of the substrate-catalyst complex and the electrophile. For bifunctional catalysts, hydrogen bonding precisely orients the reactants, lowering the activation energy for one stereochemical pathway over the other. nih.gov For example, the squaramide moiety of a catalyst can bind to an aldehyde's carbonyl oxygen, while the protonated amine base forms a chiral ion pair with the cyanoacetate enolate, leading to a highly ordered, chair-like transition state that dictates the stereochemical outcome. nih.gov

Metal-Catalyzed Pathways: The mechanism of homogeneous palladium-catalyzed cross-coupling reactions is well-established and proceeds through a catalytic cycle involving palladium in different oxidation states (typically Pd(0) and Pd(II)). nih.gov For a Suzuki reaction involving this compound, the cycle is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a square planar Aryl-Pd(II)-Br intermediate. This is often the rate-determining step. qualitas1998.netnih.gov

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming an Aryl-Pd(II)-R' intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle. qualitas1998.net

The performance of a catalyst is measured by its activity (rate), stability, and selectivity (chemo-, regio-, and stereoselectivity).

Organocatalysis: In asymmetric transformations, selectivity is paramount. The enantiomeric excess (ee) of the product is directly tied to the structure of the organocatalyst. Control is achieved by modifying the chiral backbone (e.g., cinchona alkaloid scaffold) and the functional groups that interact with the substrates. nih.gov For instance, the steric bulk and electronic properties of the urea or squaramide moiety can fine-tune the chiral pocket, enhancing facial discrimination of the electrophile. nih.gov Reaction parameters such as solvent and temperature are also critical; lower temperatures generally increase enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. kyoto-u.ac.jp Solvents can influence the conformation of the catalyst-substrate complex through hydrogen bonding or polarity effects. mdpi.com

Computational Chemistry and Spectroscopic Analysis in Elucidating Molecular Behavior

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices.

While specific DFT studies focused solely on "Ethyl 2-(4-bromophenyl)-2-cyanoacetate" are not extensively detailed in the surveyed literature, the principles are well-established through research on closely related compounds. For instance, DFT calculations on molecules containing bromophenyl and cyanoacrylate moieties are used to determine key electronic parameters. asianpubs.org These studies typically involve optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311+G(d,p) basis set, to find the most stable conformation. dntb.gov.ua

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: Parameters such as global hardness, softness, and electrophilicity, as well as local condensed Fukui functions, can be calculated to quantify and pinpoint the most reactive sites within the molecule. asianpubs.org

For "this compound," a DFT analysis would likely reveal that the electron-withdrawing cyano and ester groups, along with the bromine atom, significantly influence the electronic landscape of the phenyl ring and the adjacent methine carbon, thereby dictating its reactivity in chemical transformations.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis explore the three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations. These studies are critical for understanding steric effects and the preferred shapes a molecule adopts.

X-ray crystallography studies on analogous compounds, such as (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, provide precise data on bond lengths, bond angles, and planarity in the solid state. nih.gov In this related molecule, the acrylate (B77674) unit and the phenyl ring are largely coplanar, a feature that facilitates electronic conjugation. nih.gov For "this compound," the central carbon is sp³ hybridized, preventing full planarity between the phenyl ring and the cyanoacetate (B8463686) moiety.

Conformational analysis of the flexible ethyl group is also important. Studies on similar structures have shown that the ethyl fragment can adopt multiple conformations, sometimes leading to discrete disorder in the crystal lattice, where different orientations are observed in the solid state. nih.gov Molecular modeling can be used to calculate the energy barriers to rotation and identify the lowest-energy conformers in the gas phase or in solution.

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see signals corresponding to the aromatic protons on the bromophenyl ring (typically two doublets in the 7-8 ppm region), a singlet for the methine proton (CH), and a quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

¹³C NMR: This provides information on the different types of carbon atoms. Expected signals would include those for the aromatic carbons, the nitrile carbon (-C≡N), the carbonyl carbon (-C=O), the methine carbon, and the two carbons of the ethyl group.

The table below shows the reported NMR data for the closely related compound Ethyl 3-(4-bromophenyl)-2-cyanoacrylate , which illustrates the typical chemical shifts for the constituent parts.

Data for Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. Source: rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For "this compound," key absorption bands would be expected for the nitrile group (C≡N stretch, ~2250 cm⁻¹), the ester carbonyl group (C=O stretch, ~1730-1750 cm⁻¹), C-O stretches, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular formula. The isotopic pattern of the molecular ion peak, showing two signals of nearly equal intensity separated by two mass units (M⁺ and M+2), would be a definitive indicator of the presence of a single bromine atom.

X-ray Crystallography For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence. It determines the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The table below presents crystal structure data for the related isomer (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate , demonstrating the type of information obtained from such an analysis. nih.gov

Data for (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Source: nih.gov

Together, these computational and spectroscopic tools provide a powerful and complementary approach to fully characterize the structure, reactivity, and behavior of "this compound" at the molecular level.

Role As a Building Block in Complex Molecular Architectures

Synthesis of Pharmaceutical and Agrochemical Intermediates

The strategic placement of functional groups in ethyl 2-(4-bromophenyl)-2-cyanoacetate makes it a highly sought-after intermediate in the pharmaceutical and agrochemical industries. cognitivemarketresearch.comtheinsightpartners.com Its utility lies in its ability to participate in a variety of chemical transformations, leading to the formation of diverse heterocyclic and aromatic compounds that form the core of many bioactive molecules.

In pharmaceutical synthesis, this compound serves as a precursor for a range of therapeutic agents. For instance, it is utilized in the construction of pyranopyrazole derivatives, a class of compounds known for their potential biological activities. The synthesis often involves a multi-component reaction where this compound is reacted with aromatic aldehydes, hydrazine (B178648) hydrate, and malononitrile. researchgate.netresearchgate.netsciensage.info This one-pot synthesis is an efficient method for creating complex molecular structures with potential therapeutic applications.

Furthermore, it is a key component in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. These compounds are of interest for their potential as neuroprotective, antioxidant, and anti-aggregation agents. mdpi.com The synthesis typically involves a two-step process to construct the fused pyrimidine (B1678525) ring system. mdpi.comnih.gov

The versatility of this compound also extends to the synthesis of tetrazole derivatives. researchgate.netbeilstein-journals.orgorganic-chemistry.org Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids, enhancing the pharmacological properties of drug candidates. researchgate.netnih.gov The synthesis often involves the [3+2] cycloaddition of an azide (B81097) with the nitrile group of the starting material. researchgate.net

In the agrochemical sector, this compound is used to create novel pesticides and herbicides. theinsightpartners.come3s-conferences.org Its derivatives can be tailored to target specific biological pathways in pests and weeds, leading to more effective and environmentally benign crop protection solutions. For example, it is an intermediate in the preparation of 2-amino-4,6-dimethoxypyrimidine, which is a precursor for sulfonylurea herbicides. e3s-conferences.org

Precursor in Total Synthesis Strategies of Complex Natural Products and Analogues

The total synthesis of natural products is a significant area of organic chemistry that aims to prepare complex molecules from simpler, commercially available starting materials. researchgate.netrroij.com this compound has proven to be a valuable precursor in these intricate synthetic pathways.

One notable example is its use in the synthesis of (–)-agelastatin A, a bromopyrrole natural product with potent anticancer activity. nih.gov The synthesis involves a multi-step sequence where the bromophenyl group and other functionalities of the starting material are strategically manipulated to construct the complex architecture of the natural product. nih.gov

The ability to introduce the 4-bromophenyl group early in a synthetic sequence is advantageous. The bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex carbon skeletons. This strategy allows for the convergent and efficient assembly of natural product analogues, which are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Advanced Materials Design and Functionalization for Specific Properties

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science for the design and functionalization of advanced materials. nih.gov Its reactive nature allows for its incorporation into polymers and other materials to impart specific properties.

For example, it can be used in the synthesis of novel dyes and pigments. cognitivemarketresearch.com The chromophoric properties of the resulting molecules can be tuned by modifying the substituents on the aromatic ring. It is also a component in the synthesis of photosensitive compounds, where the cyano and ester groups contribute to their unique optical properties. oiccpress.com

Furthermore, this compound has been explored in the functionalization of metal-organic frameworks (MOFs). MOFs are porous materials with a wide range of applications, including catalysis and gas storage. By incorporating derivatives of this compound into the MOF structure, researchers can tailor the chemical and physical properties of the material for specific applications. For instance, functionalized MOFs have been used as catalysts in Knoevenagel condensation reactions. researchgate.net

Sustainable and Green Chemistry Aspects in the Synthesis and Application of Ethyl 2 4 Bromophenyl 2 Cyanoacetate

Implementation of Solvent-Free Reaction Conditions

A primary objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often associated with environmental pollution and safety hazards. The Knoevenagel condensation, a key reaction for synthesizing Ethyl 2-(4-bromophenyl)-2-cyanoacetate, has been a focal point for the adoption of solvent-free conditions.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of α-Cyanoacrylates
MethodCatalystEnergy SourceSolventReaction TimeYield (%)
Solvent-FreeAmmonium (B1175870) Acetate (B1210297)MicrowaveNone20-60 sec85-99
Solvent-FreePiperazineMicrowaveNone2-15 minGood
ConventionalPiperidine (B6355638)HeatingBenzene4–6 h75.5
ConventionalSodium EthoxideRefluxEthanol (B145695)1 h94

Microwave and Ultrasound-Assisted Synthetic Methodologies

The use of alternative energy sources such as microwave and ultrasound irradiation represents a significant advancement in green synthetic chemistry. nih.gov These techniques can lead to substantial reductions in reaction times, improved yields, and the ability to conduct reactions under milder conditions compared to traditional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating by directly interacting with polar molecules in the reaction mixture, which can dramatically accelerate reaction rates. researchgate.net This technology has been effectively applied to the Knoevenagel condensation for producing derivatives of Ethyl 2-cyanoacetate. In many cases, these reactions can be completed in minutes or even seconds, often without the need for a solvent. researchgate.netresearchgate.net For example, a sustainable methodology was developed for synthesizing Knoevenagel adducts using microwave irradiation, resulting in high yields of 90-99% in 35 minutes with triethylamine (B128534) as a catalyst in a sodium chloride solution. unifap.br

Ultrasound-Assisted Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized areas of high temperature and pressure that can enhance chemical reactivity. nih.gov This has been successfully applied to the Knoevenagel condensation, facilitating the synthesis of ethyl alkylidene cyanoacetates in good yields under solvent-free conditions. researchgate.net The use of ultrasound can shorten reaction times from many hours to just a few hours or even minutes. researchgate.net For example, one study reported that an ultrasound-assisted procedure could reduce the reaction time for the synthesis of certain heterocyclic compounds from 16 hours to 25 minutes, while still achieving good to excellent yields.

Table 2: Performance of Microwave and Ultrasound-Assisted Syntheses
Energy SourceReactantsCatalyst/ConditionsReaction TimeYield (%)
MicrowaveAromatic Aldehydes + Ethyl Cyanoacetate (B8463686)NH4OAc / Solvent-Free20-60 sec85-99
Microwave4-Methoxybenzaldehyde + CyanoacetamideTriethylamine / NaCl solution35 min90-99
UltrasoundCycloalkanones + Ethyl CyanoacetateNH4OAc-HOAc / Solvent-Free3.5–9 hGood
UltrasoundEthyl 2-amino-4-methylthiazole-5-carboxylate + Aromatic Aldehyde + Ethyl dichlorophosphiteTriethylamine / THF30-90 minHigh

Development of Recyclable and Environmentally Benign Catalytic Systems

A critical aspect of green chemistry is the development of catalysts that are not only efficient but also sustainable. This involves creating catalysts that can be easily separated from the reaction mixture for reuse and are inherently non-toxic and environmentally safe.

Recyclable Catalytic Systems:

Environmentally Benign Catalysts:

The focus on environmentally benign catalysts aims to replace traditional corrosive and hazardous catalysts with safer alternatives. Natural compounds and solid acids are at the forefront of this research. L-proline, an essential amino acid, has been shown to be an effective and green catalyst for Knoevenagel condensations. oiccpress.com Additionally, solid acid catalysts like zeolites and clays (B1170129) are gaining traction as they are non-corrosive, easy to handle, and can be removed from the reaction by simple filtration. oiccpress.comnih.gov These materials offer a safer and cleaner alternative to soluble acid catalysts, contributing to the development of more sustainable chemical manufacturing processes. nih.gov

Table 3: Examples of Recyclable and Benign Catalysts
CatalystTypeKey AdvantagesApplicationRecyclability
nano-Fe3O4@EAMagnetic NanoparticleEasily separable, High surface areaKnoevenagel CondensationUp to 5 cycles
L-prolineOrganocatalystBiodegradable, Non-toxicKnoevenagel CondensationNot typically recycled
Zeolite YSolid AcidHeterogeneous, Non-corrosiveKnoevenagel CondensationYes

Future Directions and Emerging Research Avenues for Ethyl 2 4 Bromophenyl 2 Cyanoacetate

Expanding Synthetic Utility in Novel Cascade and Multicomponent Reactions

The true potential of Ethyl 2-(4-bromophenyl)-2-cyanoacetate lies in its application in cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple precursors. MCRs are powerful tools for drug discovery and material science, offering high atom economy and convergence. scielo.org.mx The reactive sites within this compound—the activated methylene (B1212753) group, the nitrile, and the ester—make it an ideal candidate for such reactions. wikipedia.org

Future research will likely focus on designing novel MCRs that exploit these functionalities. For instance, the activated methylene group can participate in Knoevenagel condensations or Michael additions as an initial step, followed by intramolecular cyclization involving the nitrile or ester group to form diverse heterocyclic systems. wikipedia.org Derivatives of cyanoacetic acid are already recognized as key starting materials for a wide array of MCR scaffolds. researchgate.netnih.gov The development of protocols for the parallel synthesis of cyanoacetamide arrays demonstrates the high value placed on these building blocks for expanding the MCR scaffold space. researchgate.netnih.gov The bromophenyl moiety offers a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage diversification of the complex molecules generated through MCRs.

Reaction TypePotential ReactantsResulting ScaffoldPotential for Diversification
Hantzsch-type Pyridine (B92270) Synthesis Aldehydes, MalononitrileDihydropyridine derivativesThe 4-bromophenyl group can be modified via cross-coupling.
Gewald Aminothiophene Synthesis Elemental Sulfur, a secondary aminePolysubstituted thiophenesFunctionalization of the thiophene (B33073) ring or the bromophenyl group.
Ugi or Passerini Reactions Isocyanides, Aldehydes, Amines/Carboxylic AcidsComplex acyclic amidesThe nitrile group could potentially be modified post-reaction.
Pyran Annulation Malononitrile, AldehydesSubstituted 4H-pyrans scielo.org.mxFurther reactions at the bromine site.

Exploration of Chemically Diverse Bioactive Derivatives and Structure-Activity Correlation via Synthesis

The structural framework of this compound is a promising starting point for the synthesis of novel bioactive compounds. The individual components of the molecule are present in numerous pharmaceuticals. For instance, unsaturated 2-cyanoacetamide (B1669375) derivatives are crucial building blocks for various bioactive agents. periodikos.com.br Future work will involve the systematic synthesis of libraries of derivatives to explore their therapeutic potential and establish clear structure-activity relationships (SAR).

Synthetic efforts will likely focus on several key modifications:

Derivatization of the Ester Group: Conversion to amides, hydrazides, or other esters to modulate solubility and hydrogen bonding capacity. The reaction of ethyl cyanoacetate (B8463686) with various amines to produce N-substituted cyanoacetamides is a well-established method for creating diverse libraries. periodikos.com.brresearchgate.net

Transformation of the Nitrile Group: Reduction to an amine or hydrolysis to a carboxylic acid would provide new points for diversification and interaction with biological targets.

Modification of the Bromophenyl Ring: Using the bromine atom as a synthetic handle for palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, alkyl, or heteroaryl substituents. This approach allows for fine-tuning the electronic and steric properties of the molecule.

A key goal of this research will be to correlate specific structural modifications with changes in biological activity, such as anti-inflammatory or antioxidant properties. researchgate.net For example, studies on related structures have shown that the introduction of phenolic groups can enhance antioxidant activity. researchgate.net The synthesis and evaluation of thiazole (B1198619) derivatives containing a 4-bromophenyl moiety have also been explored for their biological efficacy. tsijournals.com

Derivative ClassSynthetic StrategyPotential Biological Target/ActivityKey SAR Insight
Thiophene Carboxylates Gewald reaction followed by amide couplingAnti-inflammatory, Antioxidant Agents researchgate.netSubstitutions on the phenyl ring significantly impact activity.
Pyranopyrazoles Multicomponent reaction with hydrazine (B178648) hydrateAntimicrobial, AnticancerThe nature and position of substituents on the aromatic rings are critical.
Thiazole Derivatives Hantzsch thiazole synthesis from a brominated precursorGeneral Biological Screening tsijournals.comThe presence of the bromophenyl-thiazole core is a key pharmacophore.
Pyridinones Reaction with chalconesKinase InhibitorsThe substitution pattern on the aryl rings dictates binding affinity. researchgate.net

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

Advances in catalysis are critical for improving the synthesis and derivatization of this compound. Future research will focus on developing novel catalytic systems that offer higher yields, shorter reaction times, milder conditions, and improved selectivity, while also being more environmentally benign.

Key areas of development include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as magnetic nanoparticles, simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. oiccpress.comoiccpress.com For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been successfully used as a recyclable catalyst for Knoevenagel condensations involving ethyl cyanoacetate, offering high yields and short reaction times. oiccpress.comoiccpress.com

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. Catalysts like L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective for Knoevenagel condensations. oiccpress.comresearchgate.net

Enzymatic Catalysis: Biocatalysts, such as lipases, can offer unparalleled selectivity under mild conditions. Lipase-catalyzed cascade reactions starting from cyanoacetic acid have been developed for the synthesis of unsaturated esters, demonstrating the potential of enzymes in this field. nih.gov

Metal-Catalyzed Cross-Coupling: Improving catalysts for reactions at the C-Br bond, such as palladium or copper-based systems, will be crucial for the efficient synthesis of diverse derivatives. mit.edu

Catalytic SystemReaction TypeAdvantagesRepresentative Example
Magnetic Nanoparticles Knoevenagel CondensationHigh yield, Reusability, Simple workup oiccpress.comoiccpress.comnano-Fe3O4@EA oiccpress.comoiccpress.com
Ionic Liquids Knoevenagel CondensationPromoter of reactivity, Recyclable solvent system researchgate.net[HyEtPy]Cl with DABCO researchgate.net
Organocatalysts Knoevenagel CondensationMetal-free, Mild conditions oiccpress.comL-Proline oiccpress.com
Biocatalysts (Lipases) Cascade Esterification/CondensationHigh selectivity, Green conditions nih.govLipase from Candida antarctica nih.gov
Palladium Complexes C-H Functionalization/CouplingHigh functional group tolerance, Regioselectivity mit.eduPd(OAc)2 with phosphine (B1218219) ligands

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with modern technologies like flow chemistry and automated synthesis platforms represents a significant leap forward. These technologies offer enhanced control, safety, and throughput compared to traditional batch processing. jst.org.in

Flow Chemistry: Performing reactions in continuous flow reactors provides several advantages, including precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and the ability to safely handle hazardous intermediates. jst.org.in The synthesis of related building blocks, such as ethyl isocyanoacetate, has been successfully demonstrated in flow, enabling telescoped multi-step syntheses of complex heterocycles. rsc.org This approach could be adapted for the production of this compound and its direct conversion into derivatives in a continuous, uninterrupted process. researcher.liferesearcher.life

Automated Synthesis: Automated platforms, such as robotic synthesizers, can be used to rapidly generate libraries of derivatives for high-throughput screening. researchgate.netresearchgate.net By combining a set of building blocks with this compound under various reaction conditions, hundreds of unique compounds can be prepared with minimal manual intervention. nih.gov These platforms often use pre-packaged reagent cartridges and pre-programmed protocols to streamline the synthetic workflow, accelerating the discovery of new molecules with desired properties. researchgate.netsynplechem.com

TechnologyApplication for this compoundKey Advantages
Flow Chemistry On-demand synthesis and in-line derivatizationEnhanced safety, Precise process control, Scalability, Telescoped reactions jst.org.inrsc.org
Automated Synthesis Platforms Rapid library generation for SAR studiesHigh throughput, Reproducibility, Reduced manual labor nih.govsynplechem.com
AI-Informed Synthesis Prediction of optimal reaction conditions and novel derivativesAccelerated discovery, Reduced experimental cost
In-line Purification/Analysis Integration with flow reactors for real-time monitoring and purificationIncreased efficiency, Faster process development

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(4-bromophenyl)-2-cyanoacetate, and how are reaction conditions optimized?

The compound can be synthesized via:

  • Three-component reactions : Catalyst-free reactions involving benzothiazole derivatives, ethyl bromocyanoacetate, and indoles. Solvent choice (e.g., ethanol) and stoichiometric ratios are critical for high yields (e.g., 70–85%) .
  • Derivatization from esters : Starting from ethyl 2-(4-bromophenyl)acetate, followed by cyano group introduction using sulfoxonium ylides or bromocyanoacetate derivatives. Reaction temperatures (e.g., 50–80°C) and purification via column chromatography (e.g., EtOAc/hexane) are key .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 277.0893) .
  • NMR : ¹H/¹³C NMR identifies substituent positioning (e.g., bromophenyl and cyano groups) .
  • TLC and Melting Points : Used for purity assessment (e.g., Rf = 0.50 in EtOAc/MeOH) .

Q. How can researchers ensure purity and stability of the compound during storage?

  • Chromatographic purification : Use silica gel columns with gradients (e.g., 1:4 EtOAc/hexane) .
  • Storage conditions : Anhydrous environments at –20°C to prevent hydrolysis of the cyano or ester groups .

Advanced Research Questions

Q. What strategies enable enantioselective functionalization of this compound in S−H insertion reactions?

  • Chiral phosphoric acid catalysts : Achieve enantiomeric excess (e.g., 90% ee) via asymmetric induction. Catalyst loading (5 mol%) and solvent polarity (e.g., dichloromethane) are optimized .
  • Substrate scope : Test with thiols or indoles to evaluate regioselectivity and steric effects .

Q. How does the compound perform in photoluminescence applications, and how can its amplified spontaneous emission (ASE) properties be optimized?

  • Host-guest systems : Embed in polymers like PVK (polyvinylcarbazole) at 15–20 wt% to minimize intermolecular quenching. ASE threshold energy decreases with bulky trityloxyethyl groups .
  • Optical characterization : Use fluorescence spectroscopy and pump-probe techniques to measure quantum yields and lifetime .

Q. What mechanistic insights explain racemization suppression during peptide synthesis involving cyanoacetate derivatives?

  • Boc-Oxyma coupling reagent : Employ equimolar Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) to activate carboxylic acids without racemization. Reaction pH (4–6) and solvent (DMF) are critical .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Crystal growth : Use slow evaporation in dichloromethane/hexane. Monoclinic systems (e.g., space group P2₁/n) reveal bond angles and steric hindrance from bromophenyl groups .
  • Data refinement : Apply SHELX software to analyze intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the challenges in scaling up synthesis while maintaining yield and stereochemical integrity?

  • Batch optimization : Adjust stirring rates and temperature gradients to prevent by-products (e.g., diastereomers). Pilot studies at 3–5 mmol scale show 51% yield with column purification .
  • In-line analytics : Implement FTIR or HPLC to monitor reaction progression and intermediate stability .

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Ethyl 2-(4-bromophenyl)-2-cyanoacetate
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Ethyl 2-(4-bromophenyl)-2-cyanoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.